molecular formula C15H16N2O3S B4947494 N-[4-(dimethylsulfamoyl)phenyl]benzamide

N-[4-(dimethylsulfamoyl)phenyl]benzamide

Cat. No.: B4947494
M. Wt: 304.4 g/mol
InChI Key: NGATXSUHQUWJBV-UHFFFAOYSA-N
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Description

N-[4-(Dimethylsulfamoyl)phenyl]benzamide is a sulfonamide-derived benzamide compound characterized by a benzamide core linked to a phenyl ring substituted with a dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the para position.

Properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-17(2)21(19,20)14-10-8-13(9-11-14)16-15(18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGATXSUHQUWJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylsulfamoyl)phenyl]benzamide typically involves the reaction of 4-aminobenzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[4-(dimethylsulfamoyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. The pathways involved can include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

The structural and functional attributes of N-[4-(dimethylsulfamoyl)phenyl]benzamide can be contextualized by comparing it to analogs with modifications in the sulfonamide substituents, benzamide core, or appended aromatic/heterocyclic moieties. Below is a detailed analysis:

Sulfonamide Substitution Variants
Compound Name Structural Variation Key Properties/Activities References
N-[4-[(2-Thiazolylamino)sulfonyl]phenyl]benzamide (28) Thiazole-substituted sulfonamide Antitubercular activity via sulfathiazole derivatization
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl group + thiazole-nitrophenyl Enhanced lipophilicity; potential kinase inhibition
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methoxyethyl)sulfamoyl + thiazole Improved solubility; possible CNS activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-sulfamoylbenzamide Unsubstituted sulfamoyl group + dimethoxyphenyl Reduced steric hindrance; antimicrobial effects

Key Observations :

  • The dimethylsulfamoyl group in the target compound balances steric bulk and electron-withdrawing effects, optimizing interactions with enzymes like PCSK9 or EGFR .
  • Diethyl or bis(2-methoxyethyl) substitutions increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Unsubstituted sulfamoyl groups (e.g., in ) exhibit weaker receptor binding due to reduced steric shielding of the sulfonamide oxygen atoms .
Benzamide Core Modifications
Compound Name Structural Variation Key Properties/Activities References
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole substitution + halogenated aryl High anticancer activity (cervical cancer)
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide Salicylamide core + trifluoromethylphenyl Potent cytotoxic activity against sulfate-reducing bacteria
N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide Furan-substituted benzamide + aminocyclopropyl Anti-LSD1 activity for cancer therapy

Key Observations :

  • Halogenation (e.g., chloro, fluoro) enhances metabolic stability and target affinity, as seen in and .
  • Heterocyclic substitutions (e.g., imidazole, furan) introduce hydrogen-bonding or π-π stacking interactions, crucial for enzyme inhibition .
Aromatic vs. Heterocyclic Appendages
Compound Name Structural Variation Key Properties/Activities References
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (1b) Oxazole ring + methyl group 84–89% synthesis yield; EGFR inhibition
4-(Methoxymethyl)-N-(6-(4-(4-phenethylpiperazine-1-carbonyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide Piperazine-carbonyl + dioxolane PCSK9-LDLR interaction modulation

Key Observations :

  • Oxazole or thiazole rings () improve bioactivity by mimicking natural substrates of kinases or proteases .
Table 2: Antimicrobial Activity of Sulfonamide-Benzamide Derivatives
Compound MIC (µM) Against D. piger Vib-7 Cytotoxicity (LD₅₀)
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide 30 18 µM
This compound Not reported Pending

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-[4-(dimethylsulfamoyl)phenyl]benzamide and its derivatives?

  • Answer : Synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution for introducing the dimethylsulfamoyl group (e.g., using dimethylsulfamoyl chloride under basic conditions).
  • Amide coupling via carbodiimide-mediated activation (e.g., EDC/HOBt) to link the benzamide core to aromatic amines.
  • Catalytic cross-coupling (e.g., Suzuki-Miyaura for biaryl systems) when constructing complex substituents .
    • Key Considerations : Reaction conditions (e.g., inert atmosphere for reduction steps, temperature control) significantly impact yield and purity.

Q. Which analytical techniques are essential for structural characterization?

  • Answer : Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns and amide bond formation.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight verification.
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., S=O stretch at ~1350 cm⁻¹).
  • X-ray Crystallography : Resolving 3D conformation for structure-activity relationship (SAR) studies .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : In vitro studies suggest:

  • Anticancer Activity : Inhibition of kinases (e.g., EGFR, VEGFR) at IC₅₀ values ranging from 0.5–10 µM .
  • Antimicrobial Effects : Growth inhibition of Gram-positive bacteria (e.g., S. aureus) at MIC values of 8–32 µg/mL .
  • Anti-inflammatory Action : Suppression of COX-2 and TNF-α in cell models .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Answer : Discrepancies often arise from:

  • Assay Variability : Differences in cell lines, incubation times, or compound purity.
  • Concentration Ranges : Activity thresholds may vary (e.g., cytotoxic vs. cytostatic effects).
  • Methodological Approach : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) and validate findings with orthogonal assays (e.g., fluorescence polarization for enzyme inhibition) .

Q. What strategies improve the pharmacokinetic profile of this compound derivatives?

  • Answer : Key modifications include:

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, carboxyl) or formulate as prodrugs.
  • Metabolic Stability : Replace labile substituents (e.g., ester-to-amide substitutions) to reduce CYP450-mediated degradation.
  • LogP Optimization : Balance lipophilicity (target LogP 2–4) for improved membrane permeability .

Q. Which structural features correlate with enhanced biological activity in SAR studies?

  • Answer : Critical motifs include:

  • Dimethylsulfamoyl Group : Enhances target binding via hydrogen bonding and hydrophobic interactions.
  • Heterocyclic Rings : Thiophene or oxadiazole moieties improve π-π stacking with enzyme active sites.
  • Substituent Positioning : Para-substitution on the phenyl ring maximizes steric complementarity with targets .

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